molecular formula C20H19N3O4S B4544137 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B4544137
M. Wt: 397.4 g/mol
InChI Key: NKVMJXZMRBYXGB-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzamide ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzamides and halogenated thiazole derivatives.

Scientific Research Applications

4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-nitrophenol
  • 4-methyl-3-nitropyridine
  • 4-methyl-3-nitrobenzamide

Uniqueness

Compared to similar compounds, 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring and the propoxyphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-3-10-27-16-8-6-14(7-9-16)17-12-28-20(21-17)22-19(24)15-5-4-13(2)18(11-15)23(25)26/h4-9,11-12H,3,10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVMJXZMRBYXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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